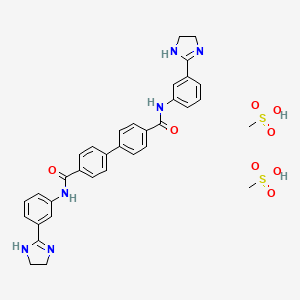

BPH-1358 mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H36N6O8S2 |

|---|---|

Molecular Weight |

720.8 g/mol |

IUPAC Name |

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid |

InChI |

InChI=1S/C32H28N6O2.2CH4O3S/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;2*1-5(2,3)4/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);2*1H3,(H,2,3,4) |

InChI Key |

ZNNKTVCVOGUIJN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of B.P.H.-1358 Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-1358 mesylate, also identified as NSC50460 mesylate, is a potent small molecule inhibitor with a dual mechanism of action targeting key enzymes in the isoprenoid biosynthesis pathway. This technical guide provides an in-depth exploration of its molecular interactions, inhibitory effects, and antibacterial activity. Contrary to what its abbreviated name might suggest, this compound is not associated with the treatment of Benign Prostatic Hyperplasia (BPH). Instead, its targets are Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS), making it a significant subject of research in the field of antibacterial drug development. This document synthesizes available preclinical data, details experimental methodologies, and visualizes the compound's mechanism through signaling pathway diagrams.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. This compound has emerged as a promising compound due to its potent inhibition of two essential enzymes in bacterial cell wall synthesis: FPPS and UPPS. This guide will serve as a comprehensive resource for understanding the core pharmacology of this compound.

Core Mechanism of Action: Dual Inhibition of FPPS and UPPS

This compound exerts its biological effects by inhibiting two critical enzymes in the isoprenoid biosynthesis pathway:

-

Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP). FPP is a crucial precursor for the synthesis of various essential molecules, including sterols, dolichols, and heme A. In bacteria, it is a substrate for the synthesis of undecaprenyl pyrophosphate.

-

Undecaprenyl Diphosphate Synthase (UPPS): UPPS is a vital enzyme in bacteria responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the translocation of peptidoglycan precursors across the cell membrane during cell wall construction.[1] Inhibition of UPPS disrupts this process, leading to a compromised cell wall and eventual bacterial cell death.

This compound acts as a potent inhibitor of both human FPPS and bacterial UPPS, with a significantly higher potency for the latter.

Signaling Pathway

The inhibitory action of this compound targets the isoprenoid biosynthesis pathway at two distinct points, disrupting the production of essential downstream molecules.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays.

| Target Enzyme | Organism | Parameter | Value | Reference |

| Farnesyl Diphosphate Synthase (FPPS) | Human | IC50 | 1.8 µM | [2][3] |

| Undecaprenyl Diphosphate Synthase (UPPS) | E. coli | IC50 | 110 nM | [3] |

| Undecaprenyl Diphosphate Synthase (UPPS) | S. aureus | IC50 | 110 nM | [3] |

| Organism | Parameter | Value | Reference |

| Staphylococcus aureus | MIC | ~250 ng/mL | [2][3] |

| Escherichia coli | EC50 | 300 nM | [3] |

| Staphylococcus aureus | EC50 | 290 nM | [3] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the activity of this compound.

Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FPPS and UPPS.

General Protocol:

-

Enzyme Preparation: Recombinant human FPPS and bacterial (E. coli, S. aureus) UPPS are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme, its substrates (e.g., GPP and [1-14C]IPP for FPPS; FPP and [1-14C]IPP for UPPS), and MgCl2.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the radiolabeled product is extracted using an organic solvent (e.g., butanol or a chloroform/methanol mixture).

-

Quantification: The amount of radioactive product is quantified using liquid scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and effective concentration (EC50) of this compound against bacterial strains.

Broth Microdilution Method (for MIC):

-

Bacterial Culture: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilutions: this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell-Based Assay (for EC50):

-

Bacterial Growth: Bacterial cultures are grown to a specific optical density.

-

Compound Treatment: The bacterial culture is treated with various concentrations of this compound.

-

Growth Monitoring: Bacterial growth is monitored over time, typically by measuring the optical density at 600 nm (OD600).

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of bacterial growth, is calculated from the dose-response curve.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo activity of BPH-1358 against S. aureus. In a murine intraperitoneal infection model using a methicillin-resistant S. aureus (MRSA) strain, administration of BPH-1358 resulted in 100% survival of the infected mice.[3]

Conclusion

This compound is a potent dual inhibitor of FPPS and UPPS, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus. Its mechanism of action, targeting the essential isoprenoid biosynthesis pathway, makes it a valuable lead compound for the development of new antibiotics. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy against a broader range of bacterial pathogens, is warranted. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and related compounds.

References

BPH-1358 Mesylate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-1358, a potent inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), has emerged as a promising antibacterial agent. This technical guide provides an in-depth overview of the synthesis and characterization of its mesylate salt, BPH-1358 mesylate. Detailed experimental protocols for its preparation and analytical characterization are presented, supported by tabulated data and visual diagrams to facilitate comprehension and replication by researchers in the field of drug discovery and development.

Introduction

BPH-1358 is a novel small molecule that has demonstrated significant inhibitory activity against both human farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), with IC50 values of 1.8 µM and 110 nM, respectively.[1][2] Its potent antibacterial properties, particularly against Staphylococcus aureus (MIC ~250 ng/mL), underscore its potential as a lead compound for the development of new anti-infective therapies.[1][2] This guide focuses on the synthesis of the BPH-1358 free base and its subsequent conversion to the more stable and water-soluble mesylate salt, along with a comprehensive characterization profile.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrrole scaffold, followed by amide coupling and subsequent salt formation. The general synthetic approach is based on established methods for the preparation of N-aryl-pyrrole-2-carboxamides.

Synthesis of BPH-1358 Free Base

The synthesis of the BPH-1358 free base involves the coupling of a substituted pyrrole-2-carboxylic acid with an appropriate aniline derivative. While the specific details for BPH-1358's synthesis are proprietary and not fully disclosed in the public domain, a general and analogous procedure can be outlined based on the synthesis of similar N-aryl-pyrrole-2-carboxamides.[3][4]

General Synthetic Pathway for N-Aryl-Pyrrole-2-Carboxamide Core

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vlifesciences.com [vlifesciences.com]

No Publicly Available Data on BPH-1358 as a Dual FPPS/UPPS Inhibitor

Despite a comprehensive search of scientific literature and public databases, no specific information was found regarding a compound designated "BPH-1358" as a dual inhibitor of Farnesyl Pyrophosphate Synthase (FPPS) and Undecaprenyl Pyrophosphate Synthase (UPPS).

The requested in-depth technical guide or whitepaper on the discovery and experimental data of BPH-1358 cannot be provided at this time due to the absence of any publicly accessible research, clinical trial data, or publications related to this specific molecule.

However, to address the broader interest in this area of research, the following guide provides a general overview of the mevalonate pathway, the roles of FPPS and UPPS as therapeutic targets, and the rationale for developing dual inhibitors.

An Overview of the Mevalonate Pathway and the Therapeutic Potential of FPPS and UPPS Inhibition

The mevalonate pathway is a critical metabolic cascade in virtually all forms of life.[1] It is responsible for the synthesis of isoprenoids, a diverse class of molecules with essential cellular functions, including the production of cholesterol, steroid hormones, and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] These non-sterol isoprenoids are vital for protein prenylation, a post-translational modification that anchors proteins to cell membranes, which is crucial for the function of small GTPases like Ras and Rho that are involved in cell signaling, proliferation, and survival.[3][4]

Due to its central role in these fundamental cellular processes, the mevalonate pathway has emerged as a significant target for drug development, particularly in oncology.[5] Cancer cells often exhibit upregulated mevalonate pathway activity to meet the demands of rapid proliferation and survival.[3]

Farnesyl Pyrophosphate Synthase (FPPS) and Undecaprenyl Pyrophosphate Synthase (UPPS) as Drug Targets

Farnesyl Pyrophosphate Synthase (FPPS) is a key enzyme in the mevalonate pathway that catalyzes the synthesis of FPP. FPP serves as a precursor for cholesterol synthesis and is also utilized for the farnesylation of proteins.

Undecaprenyl Pyrophosphate Synthase (UPPS) is an enzyme that synthesizes undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the biosynthesis of peptidoglycan in the bacterial cell wall.[6][7] Consequently, UPPS is a validated target for the development of novel antibiotics.[7][8] While UPPS is primarily associated with bacteria, analogous enzymes with similar functions exist in other organisms.

The inhibition of these enzymes can have significant therapeutic effects:

-

FPPS Inhibition: Blocking FPPS disrupts the production of FPP, leading to reduced protein farnesylation and cholesterol synthesis. This can inhibit the growth and survival of cancer cells that are dependent on these processes. Bisphosphonates, a class of drugs used to treat osteoporosis, are well-known inhibitors of FPPS.[4]

-

UPPS Inhibition: Inhibiting UPPS in bacteria disrupts cell wall synthesis, leading to bacterial cell death.[6] This makes it an attractive target for combating antibiotic-resistant bacteria.[8]

The Rationale for Dual FPPS/UPPS Inhibition

The concept of a dual inhibitor targeting both FPPS and UPPS is an emerging area of research. Such a compound could potentially offer a broad spectrum of activity, combining anticancer and antibacterial properties. In the context of cancer therapy, inhibiting both enzymes could lead to a more profound disruption of the mevalonate pathway, potentially resulting in enhanced antitumor effects and overcoming resistance mechanisms.

Signaling Pathway and Experimental Workflow

To illustrate the concepts discussed, the following diagrams depict the mevalonate pathway and a general workflow for screening potential enzyme inhibitors.

Caption: The Mevalonate Pathway and points of inhibition.

Caption: General workflow for inhibitor discovery and validation.

Conclusion

While the specific compound BPH-1358 could not be identified in the public domain, the underlying scientific premise of developing dual FPPS/UPPS inhibitors is a valid and potentially fruitful area of research. Such compounds could offer novel therapeutic opportunities for a range of diseases, from cancer to bacterial infections. Further research and publication in this area are anticipated to shed more light on the development and characterization of such dual inhibitors.

References

- 1. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Mevalonate Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]

- 6. Bacterial Cell Growth Inhibitors Targeting Undecaprenyl Diphosphate Synthase and Undecaprenyl Diphosphate Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lead generation of UPPS inhibitors targeting MRSA: Using 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

BPH-1358 Mesylate: A Technical Guide to Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BPH-1358 mesylate is a potent dual inhibitor of human farnesyl diphosphate synthase (FPPS) and bacterial undecaprenyl diphosphate synthase (UPPS). This dual inhibitory action positions this compound as a compound of interest for both potential anticancer and antibacterial applications. This technical guide provides an in-depth overview of the identification and validation of these molecular targets, including the relevant biochemical pathways, quantitative inhibitory data, and detailed experimental protocols for target validation.

Target Identification

The primary molecular targets of this compound have been identified as two key enzymes in distinct but vital biosynthetic pathways:

-

Human Farnesyl Diphosphate Synthase (FPPS): A critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl diphosphate (FPP). FPP is a precursor for a wide range of essential biomolecules, including cholesterol, ubiquinone, and dolichols, and is also necessary for the prenylation of small GTPases like Ras, which are crucial for signal transduction.[1][2]

-

Undecaprenyl Diphosphate Synthase (UPPS): An essential enzyme in bacterial cell wall biosynthesis. UPPS catalyzes the formation of undecaprenyl diphosphate, a lipid carrier required for the transport of peptidoglycan precursors across the cytoplasmic membrane.[3][4][5][6] Inhibition of UPPS disrupts cell wall synthesis, leading to bacterial cell death.[6]

Quantitative Data Summary

The inhibitory activity of this compound against its identified targets and its antibacterial efficacy have been quantified through in vitro assays.

| Parameter | Target/Organism | Value | Unit |

| IC50 | Human Farnesyl Diphosphate Synthase (FPPS) | 1.8 | µM |

| IC50 | Undecaprenyl Diphosphate Synthase (UPPS) | 110 | nM |

| MIC | Staphylococcus aureus | ~250 | ng/mL |

Signaling and Biosynthetic Pathways

FPPS in the Mevalonate Pathway

This compound inhibits FPPS, a key branching point in the mevalonate pathway. This inhibition disrupts the synthesis of FPP, affecting downstream production of cholesterol and non-sterol isoprenoids, and interfering with protein prenylation essential for cell signaling.

Caption: Inhibition of FPPS by this compound in the Mevalonate Pathway.

UPPS in Bacterial Peptidoglycan Synthesis

In bacteria, this compound targets UPPS. This enzyme is responsible for the synthesis of the C55 lipid carrier undecaprenyl diphosphate, which is essential for transporting peptidoglycan building blocks from the cytoplasm to the periplasm for cell wall construction.

Caption: Inhibition of UPPS by this compound in bacterial cell wall synthesis.

Experimental Protocols and Workflows

FPPS Inhibition Assay (Enzyme-Coupled Continuous Fluorescence Assay)

This protocol describes a method to determine the inhibitory activity of compounds against human FPPS. The assay measures the production of FPP in real-time.[7]

Principle: The assay couples the production of FPP by FPPS to its use by protein farnesyltransferase (PFTase) to prenylate a dansylated peptide. Farnesylation of the peptide results in an increase in fluorescence, which is monitored over time.

Workflow Diagram:

Caption: Workflow for the FPPS enzyme-coupled continuous fluorescence inhibition assay.

Detailed Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, dithiothreitol (DTT), a dansylated peptide substrate for PFTase, and purified PFTase enzyme.

-

Inhibitor and Enzyme Addition: Add varying concentrations of this compound (or vehicle control) to the wells. Add purified human FPPS enzyme to all wells.

-

Reaction Initiation: Start the reaction by adding the FPPS substrates, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time.

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

UPPS Inhibition Assay (Continuous Spectrophotometric Assay)

This protocol outlines a method to assess the inhibitory effect of this compound on bacterial UPPS.

Principle: This assay monitors the condensation of FPP and IPP catalyzed by UPPS. The release of pyrophosphate (PPi) is coupled to the purine nucleoside phosphorylase (PNPase) reaction, which cleaves 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to produce ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. This cleavage results in a spectrophotometric shift, which can be monitored at 360 nm.[3]

Workflow Diagram:

Caption: Workflow for the UPPS continuous spectrophotometric inhibition assay.

Detailed Methodology:

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, Triton X-100, MESG, IPP, FPP, and PNPase.

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Reaction Initiation: Start the reaction by adding a solution of purified bacterial UPPS enzyme.

-

Data Acquisition: Measure the increase in absorbance at 360 nm over time using a plate reader.

-

Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the percent inhibition and plot against inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the antibacterial efficacy of this compound against S. aureus.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

Workflow Diagram:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Methodology:

-

Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized inoculum of S. aureus (e.g., adjusted to a 0.5 McFarland standard) and dilute it further in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the inoculated plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Conclusion

The identification and validation of human FPPS and bacterial UPPS as the primary targets of this compound are supported by its potent in vitro inhibitory activity. The disruption of the mevalonate pathway in human cells and the bacterial cell wall synthesis pathway provide a clear mechanistic basis for its potential therapeutic applications. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and validation of this compound and other novel enzyme inhibitors.

References

- 1. uniprot.org [uniprot.org]

- 2. proteopedia.org [proteopedia.org]

- 3. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. What are Undecaprenyl diphosphate synthetase inhibitors and how do they work? [synapse.patsnap.com]

- 7. An enzyme-coupled continuous fluorescence assay for farnesyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

In Vitro Activity of BPH-1358 Against Bacterial Pathogens: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the novel compound BPH-1358. The document details the methodologies used to assess its efficacy against a panel of clinically relevant bacterial pathogens, presents the quantitative data in a structured format, and outlines the experimental workflows. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical antibacterial profile of BPH-1358.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. BPH-1358 is a novel synthetic compound currently under investigation for its potential antibacterial properties. This document summarizes the initial in vitro characterization of BPH-1358, including its spectrum of activity, bactericidal or bacteriostatic nature, and kinetics of bacterial killing.

Data Presentation: In Vitro Antibacterial Activity of BPH-1358

The antibacterial activity of BPH-1358 was evaluated against a panel of Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of BPH-1358

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |

| Staphylococcus aureus (MRSA) ATCC 43300 | Gram-positive | 16 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |

| Escherichia coli ATCC 25922 | Gram-negative | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 32 |

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of BPH-1358

The MBC/MIC ratio is used to determine if a compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.[1]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |

| Staphylococcus aureus (MRSA) ATCC 43300 | 16 | 64 | 4 | Bactericidal |

| Enterococcus faecalis ATCC 29212 | 16 | 64 | 4 | Bactericidal |

| Escherichia coli ATCC 25922 | 32 | 256 | 8 | Bacteriostatic |

| Pseudomonas aeruginosa ATCC 27853 | 64 | >256 | >4 | Bacteriostatic |

| Klebsiella pneumoniae ATCC 13883 | 32 | 128 | 4 | Bactericidal |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of BPH-1358 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

-

Preparation of BPH-1358 Dilutions: A stock solution of BPH-1358 is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The wells containing the BPH-1358 dilutions are inoculated with the standardized bacterial suspension. Control wells, including a growth control (bacteria in broth without the compound) and a sterility control (broth only), are also prepared. The plates are then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of BPH-1358 that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC test to assess the bactericidal activity of the compound.[3]

Workflow for MBC Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Detailed Steps:

-

Following the MIC determination, an aliquot (typically 10 µL) is taken from each well that showed no visible bacterial growth.

-

The aliquot is plated onto a fresh, drug-free agar medium (e.g., Tryptic Soy Agar).

-

The plates are incubated at 37°C for 24 hours.

-

The number of surviving colonies is counted.

-

The MBC is defined as the lowest concentration of BPH-1358 that kills ≥99.9% of the initial bacterial inoculum.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity over time.[4][5]

Workflow for Time-Kill Assay

Caption: Workflow for conducting a time-kill assay.

Detailed Steps:

-

A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.

-

BPH-1358 is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC). A growth control without the drug is also included.

-

The cultures are incubated with agitation at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, and 24 hours), samples are withdrawn, serially diluted, and plated on agar.

-

After incubation, the colonies are counted, and the CFU/mL is calculated for each time point. The results are typically plotted as log10 CFU/mL against time.

Potential Mechanism of Action

While the precise mechanism of action for BPH-1358 is still under investigation, preliminary data suggests that it may disrupt the bacterial cell membrane. The rapid, concentration-dependent killing observed in time-kill assays against Gram-positive bacteria is characteristic of agents that target the cell envelope.[6][7]

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action for BPH-1358.

Further studies, such as membrane potential assays and electron microscopy, are required to confirm this proposed mechanism.

Conclusion

The in vitro data presented in this guide demonstrate that BPH-1358 is a promising antibacterial agent with potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its bactericidal mode of action and rapid killing kinetics highlight its potential for further development. Future studies will focus on elucidating its precise mechanism of action, evaluating its activity against a broader range of clinical isolates, and assessing its in vivo efficacy and safety profile.

References

- 1. The Antibacterial Properties of 4, 8, 4′, 8′-Tetramethoxy (1,1′-biphenanthrene) -2,7,2′,7′-Tetrol from Fibrous Roots of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of Asteraceae species against bacterial pathogens isolated from postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

Early-Stage Research on BPH-1358 Mesylate: An In-depth Technical Guide

An internal review of publicly available scientific literature and clinical trial data has revealed no specific information, preclinical data, or publications pertaining to a compound designated "BPH-1358 mesylate." The initial comprehensive search and subsequent targeted inquiries did not yield any results for this particular investigational drug.

This suggests that "this compound" may be an internal codename for a compound in a very early, non-public stage of development. Information on such compounds is often proprietary and not disclosed until patent applications are published or early-phase clinical trials are registered.

To provide context for researchers, scientists, and drug development professionals interested in the field of benign prostatic hyperplasia (BPH), this guide will outline the current landscape of BPH treatment, common mechanisms of action for existing therapies, and the standard preclinical and clinical trial methodologies employed in the development of new therapeutics for this condition. This information can serve as a foundational framework for understanding the potential development pathway of a novel agent like this compound, should it enter the public domain.

Current Therapeutic Landscape for Benign Prostatic Hyperplasia

The management of lower urinary tract symptoms (LUTS) associated with BPH primarily involves pharmacological intervention. The most common classes of drugs include:

-

Alpha-1 Adrenergic Receptor Antagonists (Alpha-Blockers): These agents, such as tamsulosin and doxazosin, relax the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1][2] Their therapeutic effect is typically rapid, often observed within hours to days.[2] Common side effects can include dizziness, headache, and ejaculatory dysfunction.[2]

-

5-Alpha Reductase Inhibitors (5-ARIs): Finasteride and dutasteride are prominent examples. These drugs work by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a key driver of prostate growth.[3] This leads to a reduction in prostate size and can decrease the risk of acute urinary retention and the need for surgery.[4] The clinical benefit of 5-ARIs is most significant in men with larger prostates.[4]

-

Phosphodiesterase-5 (PDE5) Inhibitors: While primarily known for treating erectile dysfunction, PDE5 inhibitors have also been shown to reduce LUTS in men with BPH.[5] Their mechanism of action involves enhancing the nitric oxide/cGMP signaling pathway, leading to smooth muscle relaxation in the prostate, bladder, and their supporting vasculature.[5]

-

Combination Therapy: The combination of an alpha-blocker and a 5-ARI has been shown to be more effective than monotherapy in reducing the risk of BPH progression, particularly in men with moderate to severe symptoms and an enlarged prostate.[2][4]

Preclinical and Clinical Development Pathways for BPH Therapeutics

The development of a new BPH drug typically follows a structured path of preclinical and clinical research to establish its safety and efficacy.

Preclinical Research

Preclinical studies are essential for characterizing the pharmacology and toxicology of a new chemical entity. Key experimental models and assays include:

-

In Vitro Assays: These are used to determine the compound's mechanism of action. For example, receptor binding assays would be used to assess affinity for adrenergic receptors, and enzyme inhibition assays would be employed to measure the potency against 5-alpha reductase.

-

Animal Models of BPH: Testosterone-induced BPH in rats is a commonly used model to evaluate the in vivo efficacy of new drug candidates.[6] More recently, transgenic mouse models that display features of human BPH have been developed.[7] Key endpoints in these models often include prostate weight reduction, histological analysis of prostate tissue, and sometimes urodynamic measurements.

Clinical Trials

Should preclinical data be promising, the investigational drug moves into clinical trials, which are typically conducted in three phases:

-

Phase I: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers.

-

Phase II: These studies are designed to evaluate the efficacy of the drug in patients with BPH and to determine the optimal dose range.

-

Phase III: Large-scale, multicenter, randomized, placebo-controlled trials are conducted to confirm the efficacy and safety of the drug in a larger patient population. The primary endpoints in these trials often include changes in the International Prostate Symptom Score (IPSS) and peak urinary flow rate (Qmax).

Hypothetical Signaling Pathway and Experimental Workflow

While no specific information exists for this compound, we can visualize a hypothetical mechanism of action and a typical experimental workflow for a novel BPH drug based on established therapeutic targets.

Conclusion

While there is currently no publicly available information on this compound, the established pathways for BPH drug development provide a clear roadmap for how such a compound would be evaluated. Researchers and drug development professionals can anticipate that early-stage research would focus on elucidating its mechanism of action, likely targeting known pathways or potentially novel ones, followed by rigorous preclinical and clinical testing to establish its safety and efficacy profile. The scientific community awaits the publication of data on this and other novel compounds that may offer new therapeutic options for the millions of men affected by BPH.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. ccjm.org [ccjm.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Landmark Studies Impacting the Medical Management of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Management of Benign Prostatic Hyperplasia: Could Dietary Polyphenols Be an Alternative to Existing Therapies? [frontiersin.org]

- 7. A mouse preclinical model of Benign Prostatic Hyperplasia (BPH) useful to test drug candidates - Humana Biosciences [humana-biosciences.com]

BPH-1358 Mesylate: A Potent Inhibitor of the Isoprenoid Biosynthesis Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-1358 mesylate has emerged as a significant small molecule inhibitor targeting the highly conserved isoprenoid biosynthesis pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its interaction with key enzymes in this critical metabolic route. The document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this compound in their research. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Isoprenoid Biosynthesis Pathway

The isoprenoid biosynthesis pathway, also known as the mevalonate (MVA) pathway, is a fundamental metabolic cascade responsible for the synthesis of a vast array of essential molecules derived from the five-carbon precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] Isoprenoids are crucial for numerous cellular functions, including the formation of sterols like cholesterol, the synthesis of coenzyme Q10, and the prenylation of proteins.[2]

This pathway is initiated with the conversion of acetyl-CoA to mevalonate, which is then phosphorylated and decarboxylated to yield IPP. IPP and DMAPP are subsequently condensed in a head-to-tail fashion by enzymes known as prenyltransferases to form larger isoprenoid diphosphates, such as geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). These molecules serve as precursors for the synthesis of a diverse range of biomolecules. Given its central role in cellular metabolism, the isoprenoid biosynthesis pathway is an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.

This compound: Mechanism of Action

This compound is a potent inhibitor that specifically targets two key enzymes within the isoprenoid biosynthesis pathway: farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS).[3]

-

Farnesyl Diphosphate Synthase (FPPS): This enzyme catalyzes the sequential condensation of two molecules of IPP with DMAPP to produce the 15-carbon molecule FPP. FPP is a critical branch-point intermediate in the pathway, serving as the precursor for the synthesis of sterols (including cholesterol), heme, and dolichol, as well as for the farnesylation of proteins.[2]

-

Undecaprenyl Diphosphate Synthase (UPPS): UPPS is involved in the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

By inhibiting FPPS and UPPS, this compound effectively disrupts the production of essential downstream products of the isoprenoid pathway. This disruption can lead to a range of cellular effects, including the inhibition of cell growth and, in the case of bacteria, cell death. The inhibitory action of this compound makes it a compound of significant interest for its potential antibacterial properties.[3]

Quantitative Data

The inhibitory potency of this compound has been quantified against its target enzymes and in cellular and in vivo models. The available data is summarized in the tables below for clear comparison.

| Target Enzyme | Organism | IC50 | Reference |

| Farnesyl Diphosphate Synthase (FPPS) | Human | 1.8 µM | [3] |

| Undecaprenyl Diphosphate Synthase (UPPS) | E. coli | 110 nM | [3] |

| Undecaprenyl Diphosphate Synthase (UPPS) | S. aureus | 110 nM | [3] |

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Organism | Assay Type | Value | Reference |

| E. coli | EC50 | 300 nM | [3] |

| S. aureus | EC50 | 290 nM | [3] |

| S. aureus | MIC | ~250 ng/mL | [3] |

Table 2: In Vitro Antibacterial Activity of this compound

| Infection Model | Organism | Outcome | Reference |

| Intraperitoneal Infection | MRSA | 20/20 mice survived | [3] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the isoprenoid biosynthesis pathway.

Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human FPPS.

Principle: The activity of FPPS is measured by quantifying the amount of FPP produced from the substrates IPP and GPP. The inhibition of the enzyme by this compound is determined by measuring the reduction in FPP formation in the presence of the inhibitor.

Materials:

-

Recombinant human FPPS enzyme

-

Isopentenyl pyrophosphate (IPP)

-

Geranyl pyrophosphate (GPP)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Detection reagent (e.g., Malachite Green for phosphate detection, or a fluorescently labeled substrate)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, recombinant human FPPS enzyme, and the various concentrations of this compound. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrates IPP and GPP to each well.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+).

-

Quantify the amount of FPP produced. This can be done indirectly by measuring the amount of inorganic pyrophosphate released using a colorimetric assay like the Malachite Green assay, or directly if using a labeled substrate.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain (e.g., S. aureus).

Principle: The broth microdilution method is used to determine the MIC. Bacteria are cultured in a liquid medium containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microplate.

-

Prepare a standardized bacterial inoculum and dilute it in CAMHB to the final desired concentration.

-

Add the bacterial inoculum to each well of the microplate containing the serially diluted this compound.

-

Include a positive control well (bacteria with no drug) and a negative control well (broth only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.

Caption: Inhibition of FPPS and UPPS by this compound in the isoprenoid biosynthesis pathway.

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

References

- 1. Geranylgeraniol prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sterol biosynthesis by a prokaryote: first in vitro identification of the genes encoding squalene epoxidase and lanosterol synthase from Methylococcus capsulatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

BPH-1358 (NSC50460): A Dual Inhibitor of Farnesyl Diphosphate Synthase and Undecaprenyl Diphosphate Synthase

An In-depth Technical Guide

This guide provides a comprehensive overview of BPH-1358, also known as NSC50460, a potent dual inhibitor of human farnesyl diphosphate synthase (FPPS) and bacterial undecaprenyl diphosphate synthase (UPPS). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative inhibitory data, and experimental protocols related to this compound.

Core Concepts and Mechanism of Action

BPH-1358 (NSC50460) is a lipophilic diamidine compound that has demonstrated significant inhibitory activity against two key enzymes in isoprenoid biosynthesis.[1][2] Isoprenoids are a large and diverse class of organic molecules essential for various biological processes in both eukaryotes and prokaryotes.

In humans, BPH-1358 targets farnesyl diphosphate synthase (FPPS) . FPPS is a critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl diphosphate (FPP).[3][4][5][6][7] FPP is a precursor for the synthesis of cholesterol, steroid hormones, and for the farnesylation of proteins, a post-translational modification crucial for the proper function and localization of signaling proteins like Ras.[8] By inhibiting FPPS, BPH-1358 disrupts these vital cellular processes.

In bacteria, BPH-1358 inhibits undecaprenyl diphosphate synthase (UPPS) .[1][9][10] UPPS is essential for the synthesis of undecaprenyl diphosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane for cell wall construction.[11][12][13] As the UPPS enzyme is absent in humans, it represents a promising target for the development of novel antibacterial agents.[1][12] The inhibition of UPPS by BPH-1358 disrupts bacterial cell wall synthesis, leading to antibacterial effects, notably against Staphylococcus aureus.[14][15]

Quantitative Data Summary

The inhibitory activity of BPH-1358 has been quantified against its molecular targets and in cellular assays. The following table summarizes the key quantitative data reported in the literature.

| Target/Organism | Assay Type | Value | Reference |

| Human Farnesyl Diphosphate Synthase (FPPS) | IC50 | 1.8 µM | [2][14][15][16] |

| Undecaprenyl Diphosphate Synthase (UPPS) | IC50 | 110 nM | [14][15][16] |

| E. coli UPPS (EcUPPS) | IC50 | 110 nM | [1][15] |

| S. aureus UPPS (SaUPPS) | IC50 | 110 nM | [1][15] |

| Staphylococcus aureus | MIC | ~250 ng/mL | [14][15][16] |

| E. coli | EC50 | 300 nM | [14] |

| S. aureus | EC50 | 290 nM | [14] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Mechanism of action of BPH-1358 in human and bacterial cells.

Experimental Workflow: IC50 Determination

Caption: A generalized workflow for determining the IC50 of BPH-1358.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of BPH-1358.

FPPS Inhibition Assay

This protocol is based on a radiometric assay format commonly used for FPPS activity measurement.

1. Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 2 mM DTT.

-

Enzyme: Purified recombinant human FPPS.

-

Substrates: [¹⁴C]-Isopentenyl pyrophosphate (IPP) and Geranyl pyrophosphate (GPP).

-

Inhibitor: BPH-1358 (NSC50460) serially diluted in DMSO.

-

Stop Solution: 0.8 M HCl in ethanol.

-

Scintillation Cocktail.

2. Procedure:

-

In a 96-well plate, add 2 µL of serially diluted BPH-1358 to each well.

-

Add 50 µL of FPPS enzyme solution in assay buffer to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of a substrate mix containing [¹⁴C]-IPP and GPP in assay buffer.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of the stop solution.

-

Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

The percentage of inhibition is calculated relative to a DMSO control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

UPPS Inhibition Assay

This protocol outlines a typical radiometric assay for measuring UPPS inhibition.

1. Reagents and Buffers:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.01% Triton X-100.

-

Enzyme: Purified recombinant S. aureus or E. coli UPPS.

-

Substrates: [³H]-Isopentenyl pyrophosphate (IPP) and Farnesyl pyrophosphate (FPP).

-

Inhibitor: BPH-1358 (NSC50460) serially diluted in DMSO.

-

Stop Solution: 60% ethanol, 10 mM EDTA.

-

Scintillation Cocktail.

2. Procedure:

-

To each well of a 96-well plate, add 2 µL of serially diluted BPH-1358.

-

Add 48 µL of a master mix containing the UPPS enzyme and FPP in assay buffer.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Start the reaction by adding 50 µL of [³H]-IPP in assay buffer.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of the stop solution.

-

The reaction product is separated from the unreacted substrate using a suitable method (e.g., chromatography or precipitation).

-

The radioactivity of the product is quantified using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of BPH-1358 compared to a vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Minimum Inhibitory Concentration (MIC) Determination for S. aureus

This protocol follows the general guidelines for broth microdilution susceptibility testing.

1. Reagents and Media:

-

Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inhibitor: BPH-1358 (NSC50460) serially diluted.

-

Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard, further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

2. Procedure:

-

In a sterile 96-well microtiter plate, perform serial twofold dilutions of BPH-1358 in CAMHB.

-

Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of BPH-1358 that completely inhibits visible bacterial growth.

3. Data Interpretation:

-

The MIC value is reported in µg/mL or ng/mL.

-

This value provides a quantitative measure of the potency of the compound against the tested bacterial strain.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. proteopedia.org [proteopedia.org]

- 5. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Undecaprenyl diphosphate synthase, a cis-prenyltransferase synthesizing lipid carrier for bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]

- 13. What are Undecaprenyl diphosphate synthetase inhibitors and how do they work? [synapse.patsnap.com]

- 14. BPH-1358 | CAS#:5352-53-4 | Chemsrc [chemsrc.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. BPH-1358 - Nordic Biosite [nordicbiosite.com]

Methodological & Application

Application Notes and Protocols for BPH-1358 Mesylate MIC Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of BPH-1358 mesylate against Staphylococcus aureus. This compound is an inhibitor of farnesyl diphosphate synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), enzymes crucial for bacterial cell wall synthesis.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound against Staphylococcus aureus.

| Compound | Organism | MIC (ng/mL) | EC50 (nM) | Target Enzyme(s) | Reference |

| This compound | Staphylococcus aureus | ~250 | 290 | FPPS, UPPS | [1][2][4] |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the determination of the MIC of this compound against S. aureus using the broth microdilution method.

2.1. Materials and Reagents

-

This compound (NSC50460 mesylate)

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

2.2. Preparation of this compound Stock Solution

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Further dilute this stock solution in CAMHB to create a working stock at a concentration suitable for serial dilutions. The starting concentration for the serial dilution should be at least 10-fold higher than the expected MIC (e.g., 2500 ng/mL).

2.3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2.4. Broth Microdilution Procedure

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound working stock to the first column.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the positive control (no drug), and column 12 as the negative control (no bacteria).

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

2.5. Determination of MIC

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The positive control well (column 11) should show turbidity, and the negative control well (column 12) should be clear.

Visualizations

3.1. Proposed Mechanism of Action of this compound

Caption: Inhibition of FPPS and UPPS by this compound.

3.2. Experimental Workflow for MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for BPH-1358 Mesylate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-1358 mesylate, also known as NSC50460 mesylate, is a potent inhibitor of human farnesyl diphosphate synthase (FPPS)[1]. FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP). FPP is a precursor for the biosynthesis of essential molecules, including cholesterol, dolichol, and coenzyme Q10. Crucially, FPP is also the donor of the farnesyl group for protein prenylation, a vital post-translational modification for a variety of proteins, particularly small GTPases of the Ras and Rho families. By inhibiting FPPS, this compound disrupts protein prenylation, leading to the mislocalization and functional inactivation of these key signaling proteins. This disruption can, in turn, affect fundamental cellular processes such as proliferation, survival, and cytoskeletal organization, making this compound a valuable tool for studying these pathways and a potential therapeutic agent.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and protein prenylation.

Quantitative Data

While specific cytotoxicity data for this compound across various cell lines is not extensively published, its inhibitory activity against its primary molecular target has been determined. Researchers should empirically determine the optimal concentration for their specific cell line and assay.

| Parameter | Value | Reference |

| Target | Human Farnesyl Diphosphate Synthase (FPPS) | [1] |

| IC50 | 1.8 µM | [1] |

| Secondary Target | Undecaprenyl Diphosphate Synthase (UPPS) | [1] |

| IC50 (UPPS) | 110 nM | [1] |

Note: UPPS is a bacterial enzyme and is not present in mammalian cells. Therefore, the effects of this compound in mammalian cell culture are attributed to its inhibition of human FPPS.

Signaling Pathway

Inhibition of FPPS by this compound blocks the production of FPP and subsequently geranylgeranyl pyrophosphate (GGPP). This depletion of isoprenoid precursors prevents the farnesylation and geranylgeranylation of small GTPases like Ras and Rho. Unprenylated GTPases cannot anchor to the cell membrane, leading to their cytosolic accumulation and inactivation. This disruption of Ras and Rho signaling pathways can induce cell cycle arrest, and apoptosis, and affect cell morphology and motility.

Experimental Protocols

Reagent Preparation and Storage

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in sterile DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When properly stored, the solution in DMSO should be stable for several months. Before use, thaw an aliquot and dilute it to the desired final concentration in a complete cell culture medium.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line.

Workflow:

Materials:

-

Selected mammalian cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in a complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis by this compound using flow cytometry.

Workflow:

Materials:

-

Selected mammalian cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1x, 2x, and 5x the determined GI50) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Assessment of Protein Prenylation (Ras Membrane Localization)

This immunofluorescence protocol visualizes the effect of this compound on the subcellular localization of Ras, a farnesylated protein.

Workflow:

References

Application Notes and Protocols for the Administration of Investigational Compounds in Mouse Models of Benign Prostatic Hyperplasia (BPH)

Disclaimer: No specific information is publicly available for a compound designated "BPH-1358 mesylate." The following application notes and protocols are provided as a general framework for the preclinical evaluation of investigational therapeutic agents for Benign Prostatic Hyperplasia (BPH) in established mouse models. The methodologies and data presentation are based on common practices in BPH research.

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1][2] Preclinical evaluation of novel therapeutic agents in relevant animal models is a critical step in the drug development process. This document outlines protocols for the administration and efficacy testing of investigational compounds in mouse models of BPH, provides templates for data presentation, and visualizes key signaling pathways and experimental workflows.

Mouse Models of BPH

Several mouse models have been developed to recapitulate the histopathological and functional aspects of human BPH. The choice of model depends on the specific scientific question and the mechanism of action of the investigational compound.

-

Hormone-Induced BPH Models: These models are established by the administration of hormones, such as a combination of testosterone and estradiol, via slow-release pellets to induce prostatic growth.[3] This approach is effective for creating a BPH phenotype with bladder outlet obstruction.[3]

-

Transgenic Mouse Models: Genetically engineered mouse models (GEMMs) can provide valuable insights into the molecular mechanisms of BPH. For example, the probasin-prolactin (Pb-PRL) transgenic mouse model exhibits many histopathological features of human BPH.[1][4]

-

Xenograft Models: Human BPH tissues can be xenografted into immunodeficient mice to study the effects of therapeutic agents on human-derived cells in an in vivo environment.[5][6]

Key Signaling Pathways in BPH

The pathogenesis of BPH involves complex interactions of various signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

-

Hormonal Signaling: The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase is a key driver of prostate cell growth.[7]

-

Hedgehog Signaling Pathway: This pathway plays a role in stromal-epithelial interactions and has been implicated in the hyper-proliferation of prostatic cells in BPH.[8]

-

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β signaling is involved in epithelial-to-mesenchymal transition (EMT) and can contribute to the development of BPH.[5]

-

Inflammatory Pathways: Chronic inflammation is increasingly recognized as a significant contributor to BPH pathogenesis.

Signaling Pathway Diagrams

References

- 1. Cell Plasticity in a Mouse Model of Benign Prostate Hyperplasia Drives Amplification of Androgen-Independent Epithelial Cell Populations Sensitive to Antioxidant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of key genes and pathways in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative RNA-sequencing analysis of the prostate in a mouse model of benign prostatic hyperplasia with bladder outlet obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mouse preclinical model of Benign Prostatic Hyperplasia (BPH) useful to test drug candidates - Humana Biosciences [humana-biosciences.com]

- 5. Therapeutic potential of pomegranate juice-derived nanovesicles in nude mouse benign prostatic hyperplasia (BPH) xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. youtube.com [youtube.com]

- 8. Cyclopamine functions as a suppressor of benign prostatic hyperplasia by inhibiting epithelial and stromal cell proliferation via suppression of the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: FPPS and UPPS Enzyme Inhibition Assay Using BPH-1358

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for conducting enzyme inhibition assays for Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS) using the dual inhibitor, BPH-1358. BPH-1358 is a potent, lipophilic inhibitor of both human FPPS and bacterial UPPS, making it a valuable tool for research in oncology, infectious diseases, and bone resorption disorders.[1][2] These protocols are designed to be adaptable for various research applications, from basic enzymology to high-throughput screening.

Introduction

Farnesyl Diphosphate Synthase (FPPS) is a critical enzyme in the mevalonate pathway in eukaryotes, responsible for the synthesis of farnesyl diphosphate (FPP).[3][4] FPP is a precursor for the synthesis of cholesterol, steroid hormones, and prenylated proteins that are essential for cell signaling and growth.[5] Inhibition of FPPS is a validated therapeutic strategy for diseases characterized by excessive bone resorption and is being explored for cancer treatment.[2][6]

Undecaprenyl Diphosphate Synthase (UPPS) is an essential enzyme in bacterial cell wall biosynthesis, catalyzing the formation of undecaprenyl pyrophosphate, a lipid carrier for peptidoglycan synthesis.[7][8] As humans do not possess a UPPS gene, this enzyme is an attractive target for the development of novel antibacterial agents.[1]

BPH-1358 has emerged as a potent dual inhibitor of both FPPS and UPPS.[1][9] Its ability to target both a human and a bacterial enzyme opens avenues for diverse therapeutic applications. This application note provides detailed methodologies for assessing the inhibitory activity of BPH-1358 against both FPPS and UPPS.

Data Presentation

The inhibitory activity of BPH-1358 against various forms of FPPS and UPPS is summarized in the tables below.

Table 1: Inhibitory Activity of BPH-1358 against FPPS

| Enzyme Source | IC50 (nM) |

| Human FPPS | 2 |

| Human FPPS | 1800[9][10][11] |

Note: Discrepancies in reported IC50 values may be due to different assay conditions.

Table 2: Inhibitory Activity of BPH-1358 against UPPS

| Enzyme Source | IC50 (nM) |

| E. coli UPPS | 110[9][10] |

| S. aureus UPPS | 110[1] |

Table 3: Cellular Activity of BPH-1358

| Cell Line/Organism | EC50 (nM) | MIC (ng/mL) |

| E. coli | 300[10] | - |

| S. aureus | 290[10] | ~250[9][10][11] |

Signaling and Experimental Workflow Diagrams

Mevalonate Pathway and BPH-1358 Inhibition

Caption: Mevalonate pathway showing the role of FPPS and inhibition by BPH-1358.

Bacterial Cell Wall Synthesis and BPH-1358 Inhibition

Caption: Bacterial cell wall synthesis pathway highlighting UPPS and its inhibition by BPH-1358.

Enzyme Inhibition Assay Workflow

Caption: General workflow for the FPPS/UPPS enzyme inhibition assay.

Experimental Protocols

The following protocols are generalized from common methods for FPPS and UPPS inhibition assays and should be optimized for specific laboratory conditions.

Protocol 1: FPPS Inhibition Assay (Radiometric)

This protocol is adapted from established methods for measuring FPPS activity by quantifying the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).

Materials:

-

Enzyme: Purified recombinant human FPPS.

-

Substrates: Geranyl pyrophosphate (GPP), [1-14C]-Isopentenyl pyrophosphate ([14C]-IPP).

-

Inhibitor: BPH-1358, dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.7), 5 mM MgCl2, 5 mM DTT.

-

Stop Solution: 0.8 M HCl in ethanol.

-

Scintillation Cocktail.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BPH-1358 in DMSO. Create a serial dilution of BPH-1358 in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare substrate solutions: GPP and [14C]-IPP in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 5 µL of the BPH-1358 dilution (or DMSO for control).

-

Add 20 µL of the FPPS enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate mix (GPP and [14C]-IPP).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Transfer the reaction mixture to scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of BPH-1358 relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: UPPS Inhibition Assay (Spectrophotometric)

This continuous spectrophotometric assay monitors the production of inorganic pyrophosphate (PPi), a byproduct of the UPPS-catalyzed condensation reaction.[12]

Materials:

-

Enzyme: Purified recombinant E. coli or S. aureus UPPS.

-

Substrates: Farnesyl pyrophosphate (FPP), Isopentenyl pyrophosphate (IPP).

-

Inhibitor: BPH-1358, dissolved in DMSO.

-

Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM KCl, 0.5 mM MgCl2, 0.01% Triton X-100.[7]

-

Coupling Enzyme System: Inorganic pyrophosphatase.

-

Phosphate Detection Reagent: A commercially available malachite green-based reagent (e.g., BIOMOL Green).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BPH-1358 in DMSO and create serial dilutions in the assay buffer.

-

Prepare substrate solutions: FPP and IPP in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 5 µL of the BPH-1358 dilution (or DMSO for control).

-

Add 20 µL of the UPPS enzyme solution and 5 µL of inorganic pyrophosphatase to each well.

-